molecular formula C20H15BrN2OS B2788205 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206986-27-7

7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2788205
CAS No.: 1206986-27-7
M. Wt: 411.32
InChI Key: VADXZTOHGKLODQ-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound offered for research and development purposes, particularly in the field of oncology and medicinal chemistry. Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in drug discovery due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets . This compound is of significant interest in anticancer research. Structural analogs and related thieno[3,2-d]pyrimidine compounds have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including leukemia (L1210, CCRF-CEM), cervical adenocarcinoma (HeLa), and colon cancer (SW620) . The bromophenyl substituent is a common feature in bioactive molecules, often contributing to enhanced pharmacological properties through hydrophobic interactions within enzyme binding sites. The mechanism of action for this class of compounds often involves the induction of apoptosis (programmed cell death) in malignant cells, as observed in related bioactive thienopyrimidines . Researchers utilize this compound as a key intermediate or a novel chemical entity for constructing compound libraries, investigating structure-activity relationships (SAR), and identifying new therapeutic agents. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c1-13-4-2-3-5-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-6-8-16(21)9-7-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADXZTOHGKLODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, characterized by the presence of a bromophenyl and a methylbenzyl group, suggests a variety of interactions with biological targets.

  • Molecular Formula : C20H15BrN2OS
  • Molecular Weight : 411.32 g/mol
  • IUPAC Name : 7-(4-bromophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and G-protein coupled receptors (GPCRs). The compound may inhibit or modulate the activity of these proteins, influencing various cellular pathways involved in proliferation, apoptosis, and inflammation .

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of pancreatic cancer cells (Panc-1) and other tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects, showing an IC50 value indicative of strong antiproliferative activity against multiple tested cell lines .

Anti-inflammatory Effects

Compounds within this structural class have been reported to exhibit anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses:

  • Experimental Models : In animal models, thieno[3,2-d]pyrimidines have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thieno[3,2-d]pyrimidine derivatives:

Compound NameAntiproliferative Activity (IC50)Notable Features
7-(4-Chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one5.0 µMChlorine substituent enhances activity
7-(4-Methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one8.5 µMMethoxy group alters electronic properties
This compound6.0 µMBromine enhances lipophilicity

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 7-(4-BrPh), 3-(2-MeBz) C₂₀H₁₅BrN₂OS 411.32 Reference compound
7-(4-BrPh)-3-(3-MeBz)thieno[3,2-d]pyrimidin-4-one 7-(4-BrPh), 3-(3-MeBz) C₂₀H₁₅BrN₂OS 411.32 3-methylbenzyl vs. 2-methylbenzyl (positional isomer)
7-(4-BrPh)-3H-thieno[3,2-d]pyrimidin-4-one 7-(4-BrPh), No 3-substituent C₁₂H₇BrN₂OS 307.17 Lacks 3-substituent ; simpler structure
7-Ph-3-(3-CF₃Bz)thieno[3,2-d]pyrimidin-4-one 7-Ph, 3-(3-CF₃Bz) C₂₁H₁₄F₃N₂OS 420.41 Trifluoromethyl at benzyl group; enhanced lipophilicity
7-(3-ClPh)-3-[2-(4-FPhO)Et]thieno[3,2-d]pyrimidin-4-one 7-(3-ClPh), 3-[2-(4-FPhO)Et] C₂₁H₁₅ClFN₂O₂S 437.87 Chlorophenyl and fluorophenoxyethyl substituents

Key Observations:

Positional Isomerism: The compound in differs only in the methyl group position (3-methylbenzyl vs. 2-methylbenzyl). This minor change may alter steric hindrance or π-π stacking interactions, impacting receptor binding .

Simplified Derivatives : The compound in lacks a 3-substituent, reducing molecular weight by ~25%, which may correlate with altered pharmacokinetics .

Table 2: Reported Bioactivities of Analogues

Compound Class/Structure Biological Activity Mechanism/Notes Reference
Thieno[3,2-d]pyrimidin-4-ones with azepine fragments Melanin synthesis enhancement Azepine fragment increases melanin in B16 cells by ~30%
Thieno[2,3-d]pyrimidines with pyrazole moieties Antimicrobial activity MIC: 2–8 µg/mL against S. aureus and E. coli
7-Benzyl-3-(4-FPh)-2-propylamino derivatives Antifungal/Antibacterial Inhibits C. albicans (IC₅₀: 12 µM)
7-Ph-3-(3-CF₃Bz) derivatives Undisclosed (therapeutic candidate) Likely targets kinase or GPCR pathways

Key Findings:

  • Substituent-Driven Activity : The presence of bulky aryl groups (e.g., 4-bromophenyl) correlates with enhanced receptor affinity in kinase inhibitors, as seen in related pyrimidine derivatives .
  • Electron-Withdrawing Groups : Bromine and chlorine substituents may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Synergistic Effects: Compounds combining thienopyrimidine cores with fluorinated substituents (e.g., ) often exhibit dual antibacterial and antifungal properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(4-bromophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core Formation : Start with cyclization of a thiophene-2-carboxamide precursor with a substituted benzaldehyde under acidic conditions (e.g., HCl in ethanol at reflux) to form the thieno[3,2-d]pyrimidinone core .
  • Substitution Reactions : Introduce the 4-bromophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .
  • Benzylation : Attach the 2-methylbenzyl group using alkylation agents (e.g., 2-methylbenzyl chloride) in the presence of K₂CO₃ in anhydrous DMF at 60°C .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (5–10 mol% Pd) and solvent polarity to improve yields (>70%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for bromophenyl and methylbenzyl groups) and carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 423.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and verify substituent positions (e.g., dihedral angles between thienopyrimidine and aryl groups) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Workflow :

  • Kinase Inhibition : Test against EGFR or VEGFR2 kinases using ADP-Glo™ assays (IC₅₀ values <1 µM indicate strong activity) .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
  • Microsomal Stability : Assess metabolic stability in liver microsomes (t₁/₂ >60 min suggests favorable pharmacokinetics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • SAR Strategies :

  • Substituent Variation : Replace 4-bromophenyl with 4-CF₃ or 4-NO₂ groups to enhance electron-withdrawing effects and binding affinity .
  • Scaffold Hybridization : Fuse the thienopyrimidine core with pyrazole or oxadiazole moieties to modulate solubility and target selectivity .
    • Data Analysis : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with site-directed mutagenesis .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?

  • Troubleshooting Steps :

  • Assay Reproducibility : Replicate experiments in triplicate with standardized protocols (e.g., cell passage number, serum concentration) .
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets .
  • Metabolite Interference : Use LC-MS to detect degradation products or active metabolites in cell media .

Q. What computational methods are effective for predicting this compound’s mechanism of action?

  • In Silico Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with EGFR (GROMACS, 100 ns trajectories) to assess hydrogen bond retention .
  • Pharmacophore Modeling : Define essential features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) using Schrödinger Phase .
  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (CNS < -2), and CYP450 inhibition risks .

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